molecular formula C11H11NO B3318928 6-Ethylquinolin-8-ol CAS No. 103985-96-2

6-Ethylquinolin-8-ol

Cat. No.: B3318928
CAS No.: 103985-96-2
M. Wt: 173.21 g/mol
InChI Key: NDNCMZPUUYHQBV-UHFFFAOYSA-N
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Description

6-Ethylquinolin-8-ol is an organic compound with the molecular formula C11H11NO. It belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinolin-8-ol can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred due to their efficiency, scalability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylquinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • Quinoline
  • 8-Hydroxyquinoline
  • 6-Methylquinolin-8-ol

Comparison: 6-Ethylquinolin-8-ol is unique due to the presence of an ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to quinoline and 8-hydroxyquinoline, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-ethylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-12-11(9)10(13)7-8/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNCMZPUUYHQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=C1)C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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